molecular formula C9H9BrO B1265795 1-(Allyloxy)-4-bromobenzene CAS No. 25244-30-8

1-(Allyloxy)-4-bromobenzene

Cat. No. B1265795
CAS RN: 25244-30-8
M. Wt: 213.07 g/mol
InChI Key: PXOIJEJWBLMJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .


Chemical Reactions Analysis

This involves detailing the reactions that the compound undergoes, including the reactants, products, and conditions of the reaction .


Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .

Scientific Research Applications

Polymer Science and Engineering

1-(Allyloxy)-4-bromobenzene is utilized in the synthesis of polymers with specific properties. For instance, it can be incorporated into copolymers that form colloidal particles used in coatings and adhesives . These polymers can be engineered to have various charge densities and particle sizes, making them suitable for creating photonic crystals with potential applications in optical devices .

Optical Devices

The compound’s derivatives are integral in creating materials with photonic crystalline properties. These materials can self-assemble into ordered structures, which are essential in developing advanced optical devices such as filters, switches, and sensors . This application is crucial in the advancement of technologies that manage light for various scientific and commercial uses.

Biotechnology

In biotechnology, 1-(Allyloxy)-4-bromobenzene serves as a precursor for compounds that have applications in bio-sensing and diagnostics . It can be used to develop biosensors that detect biological analytes with high sensitivity and specificity, which is vital for medical diagnostics and environmental monitoring.

Microelectronics

This compound is also relevant in the field of microelectronics. Its polymer derivatives can be used to fabricate nanostructured materials that are essential in the development of microelectronic devices . These materials contribute to the miniaturization and enhancement of electronic components.

Information Technology

1-(Allyloxy)-4-bromobenzene-related materials find applications in information technology, particularly in the development of new data storage solutions and advanced computing systems . The ability to manipulate the charge and size of polymer particles derived from this compound can lead to innovations in data processing and storage.

Chemical Sensors

The compound’s role in synthesizing polymers with specific charge properties makes it valuable for creating chemical sensors . These sensors can detect various chemical substances with high accuracy, which is essential for industrial process monitoring, environmental analysis, and security applications.

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies .

properties

IUPAC Name

1-bromo-4-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCVTYLZFUQVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948095
Record name 1-Bromo-4-[(prop-2-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Allyloxy)-4-bromobenzene

CAS RN

25244-30-8
Record name 1-Bromo-4-(2-propen-1-yloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25244-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, allyl p-bromophenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86570
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-4-[(prop-2-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(allyloxy)-1-bromobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Allyloxy)-4-bromobenzene
Reactant of Route 2
Reactant of Route 2
1-(Allyloxy)-4-bromobenzene
Reactant of Route 3
Reactant of Route 3
1-(Allyloxy)-4-bromobenzene
Reactant of Route 4
Reactant of Route 4
1-(Allyloxy)-4-bromobenzene
Reactant of Route 5
Reactant of Route 5
1-(Allyloxy)-4-bromobenzene
Reactant of Route 6
Reactant of Route 6
1-(Allyloxy)-4-bromobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.